N'-(2-chloroacetyl)cyclobutanecarbohydrazide
Overview
Description
N’-(2-chloroacetyl)cyclobutanecarbohydrazide is a synthetic organic compound with the molecular formula C7H11ClN2O2 It is characterized by the presence of a cyclobutane ring, a chloroacetyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)cyclobutanecarbohydrazide typically involves the reaction of cyclobutanecarbohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
While specific industrial production methods for N’-(2-chloroacetyl)cyclobutanecarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)cyclobutanecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones or hydrazides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Condensation: Reagents such as aldehydes or ketones are used, often in the presence of an acid catalyst like p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Condensation: Products include hydrazones and hydrazides.
Reduction: Products include primary amines and alcohols.
Scientific Research Applications
N’-(2-chloroacetyl)cyclobutanecarbohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)cyclobutanecarbohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The carbohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-bromoacetyl)cyclobutanecarbohydrazide
- N’-(2-iodoacetyl)cyclobutanecarbohydrazide
- N’-(2-fluoroacetyl)cyclobutanecarbohydrazide
Uniqueness
N’-(2-chloroacetyl)cyclobutanecarbohydrazide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological studies.
Properties
IUPAC Name |
N'-(2-chloroacetyl)cyclobutanecarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-6(11)9-10-7(12)5-2-1-3-5/h5H,1-4H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJKRKBBOLUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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